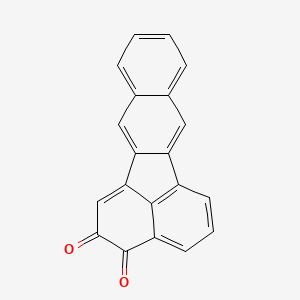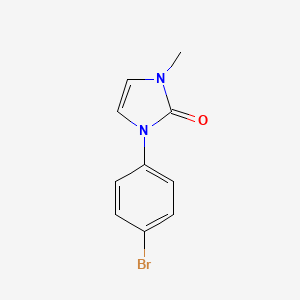![molecular formula C11H17NO5S B14319966 1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]- CAS No. 110592-38-6](/img/structure/B14319966.png)
1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]- is a chemical compound with a unique structure that combines a sulfonic acid group with a dimethoxyphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]- typically involves the reaction of 3,5-dimethoxyaniline with 1,3-propanesultone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 3,5-dimethoxyaniline in a suitable solvent such as ethanol.
- Adding 1,3-propanesultone to the solution.
- Stirring the mixture at a specific temperature, usually around 60-80°C, for several hours.
- Isolating the product through filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonic acid compounds.
Scientific Research Applications
1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]- involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanesulfonic acid: A related compound with similar structural features but different functional groups.
Homotaurine: Another sulfonic acid derivative with distinct biological activities.
Tramiprosate: A compound with similar applications in medicine, particularly in neuroprotection.
Uniqueness
1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]- is unique due to its combination of a sulfonic acid group with a dimethoxyphenylamino group, which imparts specific chemical and biological properties
Properties
CAS No. |
110592-38-6 |
|---|---|
Molecular Formula |
C11H17NO5S |
Molecular Weight |
275.32 g/mol |
IUPAC Name |
3-(3,5-dimethoxyanilino)propane-1-sulfonic acid |
InChI |
InChI=1S/C11H17NO5S/c1-16-10-6-9(7-11(8-10)17-2)12-4-3-5-18(13,14)15/h6-8,12H,3-5H2,1-2H3,(H,13,14,15) |
InChI Key |
MENXRDLDYNLDHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NCCCS(=O)(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phosphine, bis[(2-bromophenyl)methyl]methyl-](/img/structure/B14319891.png)
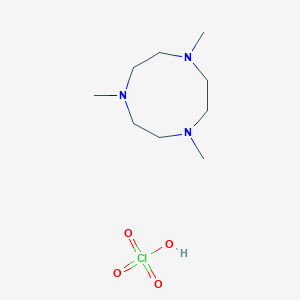
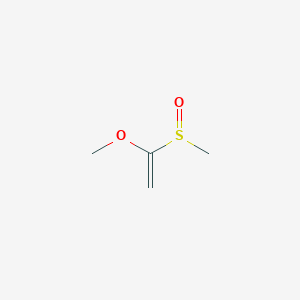
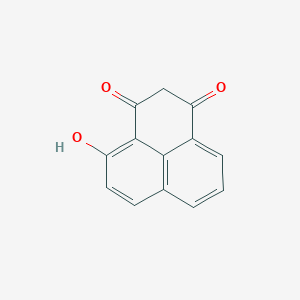

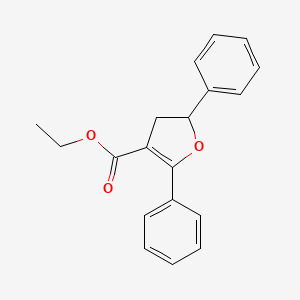
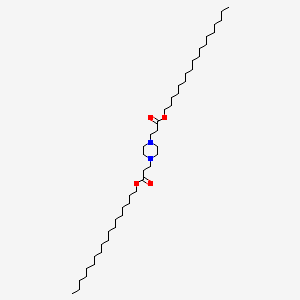


![(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine](/img/structure/B14319941.png)
